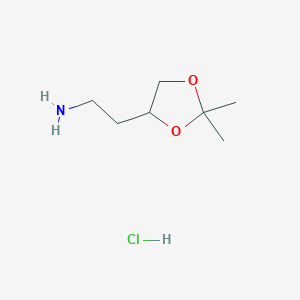
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride is a chemical compound with a unique structure that includes a dioxolane ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a ketone and an aldehyde in the presence of an acid catalyst.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group attached to the dioxolane ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A related compound with an alcohol group instead of an amine.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid: Another related compound with a carboxylic acid group.
Uniqueness
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a dioxolane ring and an ethanamine group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
DMNZFCBVJRDHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


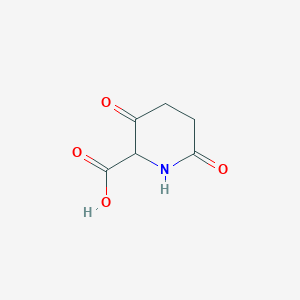
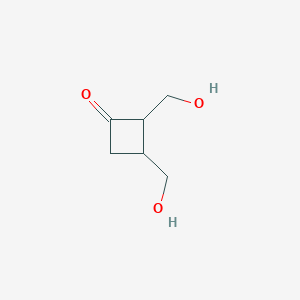
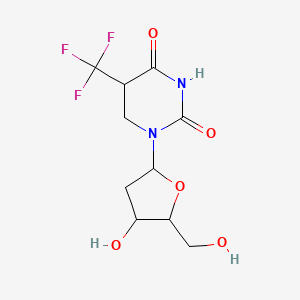
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
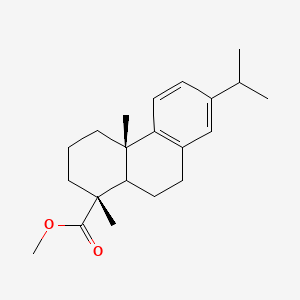
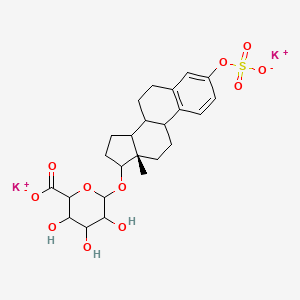
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
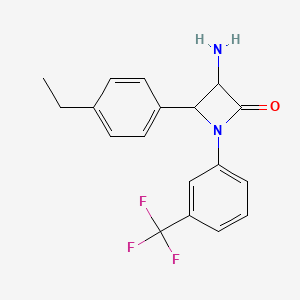
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
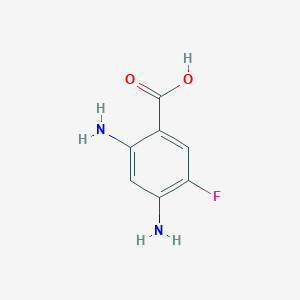

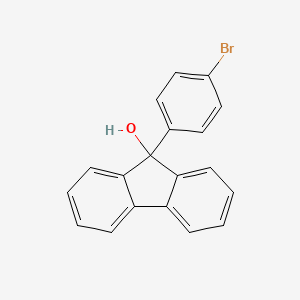
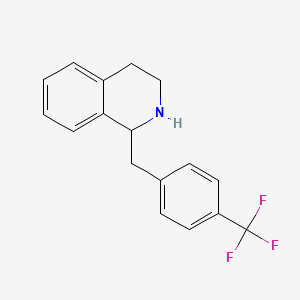
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
